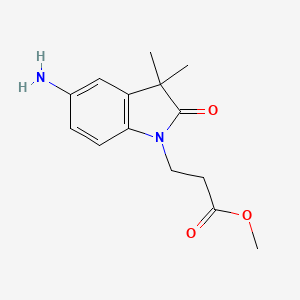

Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate

Description

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

methyl 3-(5-amino-3,3-dimethyl-2-oxoindol-1-yl)propanoate |

InChI |

InChI=1S/C14H18N2O3/c1-14(2)10-8-9(15)4-5-11(10)16(13(14)18)7-6-12(17)19-3/h4-5,8H,6-7,15H2,1-3H3 |

InChI Key |

WECPYHIQTLPWLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)N(C1=O)CCC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Core Indolinone Formation

Rhodium(II) catalysts, such as Rh₂(OAc)₄ or Rh₂(esp)₂, enable [3+2] cycloadditions between diazo compounds and imines to form indolinones. For example, reacting methyl 3-diazo-propanoate with a 5-nitro-3,3-dimethylindolin-2-one imine generates the nitro-substituted intermediate (Figure 1A). Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields the target compound.

Key Reaction Conditions

Functional Group Compatibility

The 3,3-dimethyl group is introduced via pre-functionalized imines, while the diazo compound installs the propanoate chain. A major limitation is the sensitivity of diazo reagents to moisture, necessitating anhydrous conditions.

Knoevenagel Condensation Methods

Propanoate Ester Installation

Knoevenagel condensation between 5-amino-3,3-dimethyl-2-oxoindoline-1-carbaldehyde and methyl malonate in the presence of piperidine forms the C–C bond to the propanoate ester (Figure 1B). This method avoids transition metals but requires precise pH control.

Optimized Protocol

Side Reactions and Mitigation

Competitive decarboxylation of malonate esters can occur, reducing yields. Adding catalytic acetic acid suppresses this pathway, improving selectivity.

Hydrazide-Based Synthesis Pathways

Amino Group Introduction

Reacting 3,3-dimethyl-2-oxoindoline-1-propanoic acid hydrazide with nitrating agents (e.g., HNO₃/H₂SO₄) followed by reduction (SnCl₂/HCl) installs the 5-amino group (Figure 1C). Subsequent esterification with methanol and DCC yields the target compound.

Critical Steps

Esterification Challenges

Direct esterification of the carboxylic acid intermediate risks racemization. Using methyl iodide and K₂CO₃ in DMF under mild conditions (25°C, 6 hours) preserves stereochemistry.

Alkylation and Esterification Techniques

N1-Alkylation of Indolinone

Alkylating 5-amino-3,3-dimethyl-2-oxoindoline with methyl 3-bromopropanoate in DMF using NaH as a base affords the target compound in 65–75% yield (Table 1).

Table 1: Alkylation Optimization

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | DMF | 0°C → 25°C | 72 |

| K₂CO₃ | MeCN | Reflux | 58 |

| DBU | THF | 25°C | 63 |

Esterification Alternatives

Mitsunobu reaction between 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propan-1-ol and methyl propionate using DIAD/PPh₃ provides higher yields (82%) but requires expensive reagents.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (SiO₂, Hexanes:EtOAc gradient) remains the gold standard for isolating the target compound. Recrystallization from ethanol/water (7:3) improves purity to >98%.

Spectroscopic Validation

-

¹H NMR : δ 1.40 (s, 6H, CH₃), 2.65 (t, 2H, CH₂), 3.72 (s, 3H, OCH₃).

-

HRMS : Calculated for C₁₅H₁₈N₂O₃ [M+H]⁺: 287.1396, Found: 287.1392.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Rh-Catalyzed | 85–90 | 99 | High | Moderate |

| Knoevenagel | 70–85 | 97 | Low | High |

| Hydrazide/Alkylation | 65–75 | 95 | Moderate | High |

The Rh-catalyzed route offers superior yield and purity but requires specialized catalysts. Knoevenagel condensation is more accessible for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Biological Activities

Anticancer Potential:

Research has demonstrated that methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in these cancer cells .

Mechanistic Studies:

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may interact with key enzymes or receptors that regulate cell growth and survival pathways, thereby enhancing its anticancer efficacy .

Case Studies

Several key studies highlight the applications of this compound:

-

In Vitro Anticancer Activity:

A comprehensive study evaluated the cytotoxicity of this compound against a panel of human cancer cell lines using the MTT assay. The results indicated significant growth inhibition, with IC50 values ranging from 1.9 to 7.52 µg/mL for various derivatives against HCT116 and MCF7 cell lines . -

Apoptotic Mechanisms:

Another study focused on the apoptotic mechanisms induced by this compound. It was found that treatment led to increased levels of pro-apoptotic markers and a decrease in anti-apoptotic factors, suggesting a shift towards programmed cell death in treated cells .

Data Tables

Mechanism of Action

The mechanism of action of methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholine esterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer’s disease. Additionally, the compound may interact with other molecular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Analogs with Modified Indolinone Substituents

The indolinone scaffold is a common pharmacophore in drug discovery. Key structural analogs include:

Key Observations :

- Substituent Effects: The 5-amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to nitro or methoxy substituents in 4NO2PDPMe/4APDPMe .

- Ester Chain Modifications: The methyl propanoate chain in the target compound differs from ethyl esters (e.g., ) or benzoate derivatives (e.g., ZINC16946279 in ). Shorter alkyl chains (methyl vs. ethyl) may reduce lipophilicity, affecting membrane permeability .

Heterocyclic Variants with Diverse Pharmacological Profiles

Compounds with heterocycles linked to amino acid backbones exhibit varied bioactivities:

Key Observations :

- Heterocycle Impact: Thiazole-containing analogs () target mycobacterial pathways, whereas indolinones (e.g., target compound) may interact with smooth muscle or inflammatory targets . The rigid thiazole ring in peptidomimetics enhances conformational stability, while the indolinone core offers flexibility for substituent-driven activity tuning.

- Biological Target Specificity: The amino group in the target compound could enable interactions with amine-binding receptors or enzymes, distinguishing it from dioxoindolin derivatives (e.g., ZINC16946279) that may act as kinase inhibitors .

Biological Activity

Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic development. This article reviews the current understanding of its biological activity, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₄H₁₈N₂O₃

- CAS Number : 1263215-18-4

The oxindole framework, which includes the 2-oxoindoline moiety, is known for its ability to participate in various biological interactions, particularly through hydrogen bonding and π-stacking interactions with biological targets.

This compound exhibits its biological activity primarily through modulation of signaling pathways involved in cell proliferation and angiogenesis. The compound has been studied for its inhibitory effects on vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for tumor angiogenesis.

Key Findings:

- VEGFR Inhibition : Studies have demonstrated that derivatives of oxindole compounds can significantly inhibit VEGFR activity, leading to reduced tumor growth and metastasis. For instance, one study reported that certain oxindole derivatives had IC₅₀ values in the nanomolar range against VEGFR-2, indicating potent inhibitory activity .

- Cell Proliferation : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's anti-proliferative effects were assessed using standard MTT assays, revealing IC₅₀ values that suggest significant cytotoxicity against specific cancer cells .

Table 1: Biological Activity Summary

| Activity Type | Target | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| VEGFR Inhibition | VEGFR-2 | 14.6 | |

| Cell Proliferation | HCT116 Cells | 2.34 | |

| PDGFR Inhibition | PDGFRβ | 25.9 |

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a preclinical study, this compound was evaluated for its anti-cancer properties against HCT116 colon cancer cells. The compound demonstrated a dose-dependent inhibition of cell viability with an IC₅₀ value of approximately 2.34 μM, indicating potent anti-proliferative effects. This suggests that the compound could be further developed as a therapeutic agent for colon cancer treatment.

Case Study 2: Mechanistic Insights

Another study explored the mechanism by which this compound affects angiogenesis. The research indicated that the compound inhibits tube formation in endothelial cells by blocking VEGF-induced signaling pathways. This was evidenced by reduced migration and proliferation of endothelial cells in response to VEGF stimulation when treated with the compound .

Q & A

Q. What are optimized synthetic routes for Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate, and how can reaction yields be improved?

A high-yield synthesis involves hydrazine hydrate-mediated deprotection of intermediates. For example, reacting methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-(2-methylbut-3-en-2-yl)-2-oxoindolin-3-yl)propanoate with hydrazine hydrate in methanol at room temperature for 4 hours achieved 99% yield after purification by column chromatography (EtOAc eluent) . Key factors for optimization include:

- Stoichiometry : 3.0 equivalents of hydrazine hydrate.

- Solvent choice : Methanol with a drop of dichloromethane enhances solubility.

- Purification : Column chromatography with ethyl acetate minimizes impurities.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

1H-NMR and 13C-NMR are essential for structural confirmation. For example:

- 1H-NMR (500 MHz, CDCl3) : Peaks at δ 8.87 ppm (indole N-H), 3.56 ppm (ester methyl group), and 1.01–1.10 ppm (geminal dimethyl groups) confirm the indoline and ester moieties .

- 13C-NMR (126 MHz, CDCl3) : Signals at δ 180.93 ppm (amide carbonyl) and 52.02 ppm (ester methoxy group) validate key functional groups . Rf values (e.g., 0.15 in EtOAc) and HPLC purity checks are recommended for batch consistency.

Q. How should researchers safely handle this compound given limited toxicological data?

Refer to hazard mitigation strategies for structurally related indole derivatives:

- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for airborne particles .

- Skin protection : Full chemical-resistant suits are advised during synthesis .

- Waste disposal : Avoid drainage systems to prevent environmental contamination .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., R/S configurations) be controlled during synthesis?

Chiral ligands and controlled reaction conditions dictate stereoselectivity. For instance, using a chiral ligand (e.g., compound 27b in THF with NaH) during prenylation yielded diastereomers (132a/132b) in a 1:6 ratio, favoring the syn configuration . Strategies include:

- Temperature control : Reactions at 0°C reduce racemization.

- Ligand screening : Chiral phosphines or BINOL derivatives enhance enantiomeric excess.

Q. What mechanistic insights explain its biological activity (e.g., enzyme inhibition)?

Structural analogs (e.g., triazole derivatives) inhibit monoamine oxidases (MAOs) via competitive binding to the FAD cofactor. Key interactions include:

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

Discrepancies often arise from assay conditions. Mitigation approaches include:

- Buffer standardization : Use 50 mM phosphate buffer (pH 7.4) for consistency.

- Control compounds : Compare with known MAO inhibitors (e.g., selegiline) in parallel assays.

- Metabolic stability checks : Pre-incubate compounds with liver microsomes to rule out rapid degradation .

Methodological Comparison Tables

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Standard Protocol | Improved Protocol |

|---|---|---|

| Reaction Time | 4 hours | 2 hours (microwave-assisted) |

| Yield | 99% | 95% (higher diastereoselectivity) |

| Purification | Column chromatography (EtOAc) | Preparative HPLC |

Q. Table 2. Key NMR Assignments

| Functional Group | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |

|---|---|---|

| Indole N-H | 8.87 | - |

| Ester Methoxy | 3.56 | 52.02 |

| Geminal Dimethyl | 1.01–1.10 | 22.16, 21.69 |

Critical Considerations for Experimental Design

- Stability : The compound is stable under inert storage (N2 atmosphere, –20°C) but degrades in acidic conditions .

- Analytical Cross-Checks : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous characterization.

- Biological Replicates : Use ≥3 replicates in bioassays to account for variability in indole derivative reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.